molecular formula C5H11ClN2OS B1487439 (R)-6-Amino-1,4-thiazepan-5-one hydrochloride CAS No. 1119471-25-8

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride

Cat. No. B1487439
M. Wt: 182.67 g/mol
InChI Key: HRKJAPIBURIBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Amino-1,4-thiazepan-5-one hydrochloride is a chemical compound with the following characteristics:



  • Chemical Formula : C₄H₉N₂OS·HCl

  • Molecular Weight : Approximately 176.6 g/mol

  • Structure : It belongs to the thiazepane class and contains an amino group and a thiazepane ring.



Molecular Structure Analysis

The molecular structure of ®-6-Amino-1,4-thiazepan-5-one hydrochloride consists of a thiazepane ring with an amino group attached. The stereochemistry is specified as ®-configuration. Detailed spectroscopic techniques (such as NMR, IR, and X-ray crystallography) would provide insights into its precise conformation.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Acid-Base Reactions : Interaction with acids or bases to form salts.

  • Redox Reactions : Oxidation or reduction processes.

  • Substitution Reactions : Substituting functional groups.

  • Ring-Opening Reactions : Thiazepane ring opening under specific conditions.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (water, organic solvents).

  • Melting Point : Determine the melting point.

  • Stability : Assess its stability under different conditions (light, temperature, humidity).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile (LD₅₀, acute effects).

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its environmental persistence and potential hazards.


Future Directions

Research avenues for ®-6-Amino-1,4-thiazepan-5-one hydrochloride include:



  • Pharmacological Studies : Investigate its potential as a drug candidate.

  • Structural Elucidation : Further characterize its stereochemistry and crystal structure.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Assays : Explore its biological activities (e.g., antimicrobial, anticancer).


properties

IUPAC Name

6-amino-1,4-thiazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKJAPIBURIBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
Reactant of Route 2
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
Reactant of Route 3
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
Reactant of Route 4
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
Reactant of Route 5
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
Reactant of Route 6
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride

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